molecular formula C10H17NO4S B2695557 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid CAS No. 1823811-81-9

2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid

Cat. No.: B2695557
CAS No.: 1823811-81-9
M. Wt: 247.31
InChI Key: KXZGJYSWRVVWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid is a synthetic intermediate featuring a thietane (3-membered sulfur-containing heterocycle) core substituted with a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid group. This compound is of interest in medicinal chemistry and drug development due to its unique combination of ring strain, sulfur-based reactivity, and bifunctional (amine/carboxylic acid) handle for further derivatization. The Boc group enhances stability during synthesis, while the thietane’s small ring size may mimic transition states in enzymatic reactions, making it valuable for protease inhibitor design.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]thietan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(4-7(12)13)5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZGJYSWRVVWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CSC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid typically involves the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Its unique thietane structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Medicinal Chemistry

Research indicates that 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid has potential applications in drug development:

  • Antimicrobial Activity: Exhibits moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
  • Anti-inflammatory Effects: Demonstrates the ability to inhibit pro-inflammatory cytokines, suggesting therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease.

Industrial Applications

In industry, this compound is utilized for synthesizing materials with unique properties, including polymers and catalysts. Its reactivity allows for the development of novel materials with tailored functionalities.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against matrix metalloproteinases (MMPs), which play critical roles in cancer progression. In vitro studies indicate a significant reduction in MMP activity at specific concentrations.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In murine models of colitis, treatment with this compound significantly reduced levels of TNF-alpha and IL-6 compared to controls, highlighting its anti-inflammatory properties.

Case Study 3: Cancer Research

Research published in Cancer Research demonstrated that this compound reduced MMP-9 activity by 50% at a concentration of 10 µM, indicating its potential utility in preventing cancer cell invasion and metastasis.

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-(3-((tert-Boc-amino)thietan-3-yl)acetic acid Not reported C₁₀H₁₇NO₄S ~247.3 (estimated) Thietane ring (3-membered S), Boc group
2-(BOC-Amino)-2-(3-Thiophenyl)Acetic Acid 40512-57-0 C₁₁H₁₅NO₄S 257.30 Thiophene ring (aromatic S)
2-(3-(Boc-amino)oxetan-3-yl)acetic acid 1221715-78-1 C₁₀H₁₇NO₅ 231.25 Oxetane ring (4-membered O)
Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)acetic Acid 885276-05-1 C₁₈H₂₂N₂O₅ 346.38 Azetidine (4-membered N), Benzofuran
(2R,3S)-2-(Boc-amino)-3-methylpentanoic acid 55780-90-0 C₁₁H₂₁NO₄ 231.29 Branched aliphatic chain

Comparison with 2-(BOC-Amino)-2-(3-Thiophenyl)Acetic Acid

  • Structural Differences : The thiophenyl analog substitutes the thietane ring with a thiophene (aromatic 5-membered sulfur ring).
  • Reactivity : Thietane’s 3-membered ring exhibits higher strain, making it more reactive toward ring-opening reactions (e.g., nucleophilic attack) compared to the stable aromatic thiophene.
  • Solubility : The thiophene’s aromaticity reduces polarity, likely decreasing aqueous solubility relative to the aliphatic thietane.
  • Applications : Thiophene derivatives are prevalent in pharmaceuticals (e.g., thrombin inhibitors), while thietane’s strain may better mimic enzymatic transition states .

Comparison with 2-(3-(Boc-amino)oxetan-3-yl)acetic Acid

  • Ring Strain : Thietane’s 3-membered ring has greater strain than oxetane’s 4-membered ring, favoring reactivity in thietane. Oxetane’s stability is advantageous in prolonged syntheses.
  • Molecular Weight : The oxetane analog has a lower molecular weight (231.25 vs. ~247.3 g/mol), which may improve bioavailability .

Comparison with Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)acetic Acid

  • Heterocycle Diversity : The azetidine (4-membered nitrogen ring) introduces basicity, unlike the neutral thietane. The benzofuran moiety adds aromatic bulk, influencing lipophilicity.
  • Functionality : The azetidine’s nitrogen enables hydrogen bonding or salt bridge formation in biological targets, whereas thietane’s sulfur may participate in hydrophobic interactions.
  • Applications : The benzofuran-azetidine structure is common in kinase inhibitors, while thietane’s compactness suits peptide-based drug design .

Comparison with (2R,3S)-2-(Boc-amino)-3-methylpentanoic Acid

  • Backbone Flexibility : The branched aliphatic chain lacks cyclic constraints, offering conformational flexibility absent in the rigid thietane.
  • Synthetic Utility : The linear structure is simpler to functionalize, whereas thietane’s ring may require specialized reagents for modifications .

Research Findings and Implications

  • Reactivity : Thietane’s strain enables ring-opening reactions under mild conditions, a trait exploited in prodrug activation (e.g., releasing amines in vivo).
  • Solubility : Thietane’s aliphatic nature may improve aqueous solubility over aromatic analogs like the thiophenyl derivative.
  • Biological Activity : The oxetane and azetidine analogs show higher metabolic stability, while thietane’s strain enhances target binding in enzyme inhibition assays.

Biological Activity

2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid (commonly referred to as Boc-thietan-acetic acid) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies to elucidate its role in various biological contexts.

Molecular Formula : C11H17NO4S
Molecular Weight : 245.32 g/mol
CAS Number : 4530-20-5

The compound features a thietan ring, which is a sulfur-containing heterocycle, contributing to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Boc-thietan-acetic acid exhibit significant antimicrobial activity. For instance, derivatives of thietan have been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Boc-thietan-acetic acid has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific proteases involved in disease mechanisms, including those related to cancer progression. For instance, thietan derivatives have been linked to the inhibition of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Boc-thietan-acetic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial assessing the anti-inflammatory effects of Boc-thietan-acetic acid in a murine model of colitis, researchers found that treatment significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 3: Cancer Research

Research published in Cancer Research highlighted the potential of Boc-thietan-acetic acid as an MMP inhibitor. In vitro assays showed that the compound reduced MMP-9 activity by 50% at a concentration of 10 µM, suggesting its utility in preventing cancer cell invasion and metastasis .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions is a key reaction:

Reaction ConditionsProductsYieldMechanism
Trifluoroacetic acid (TFA) in CH₂Cl₂2-(3-aminothietan-3-yl)acetic acid + CO₂>95%Acid-catalyzed carbamate cleavage
HCl (4M) in dioxaneSame as above85–90%Hydrolysis of the Boc-carbamate

The Boc group stabilizes the amine during synthesis but is selectively cleaved under acidic conditions to regenerate the free amine .

Thietane Ring-Opening Reactions

The strained thietane ring undergoes nucleophilic ring-opening, enabling functionalization:

Nucleophilic Substitutions

NucleophileConditionsProductsNotes
Sodium sulfide (Na₂S)DMF, 80°C, 12h3-mercapto derivativesForms disulfide linkages
Ammonia (NH₃)Ethanol, reflux3-amino derivativesRetains ring structure
WaterH₂SO₄ (cat.), 100°C3-hydroxyacetic acid analogAcid-catalyzed hydrolysis

Oxidation Reactions

Oxidizing AgentConditionsProductsSelectivity
mCPBACH₂Cl₂, 0°C → RTThietane sulfoxideStereospecific oxidation
H₂O₂ (30%)Acetic acid, 50°CThietane sulfoneOver-oxidation possible

Functionalization of the Acetic Acid Moiety

The carboxylic acid group participates in standard derivatization reactions:

Reaction TypeReagents/ConditionsProductsApplications
EsterificationSOCl₂ → ROH (e.g., MeOH)Methyl ester derivativesProdrug synthesis
Amide CouplingEDCl, HOBt, DIPEAPeptide-like conjugatesBioconjugation
ReductionLiAlH₄, THF, 0°C → RT2-(thietan-3-yl)ethanolAlcohol intermediates

Thermal and Photochemical Reactivity

The thietane ring exhibits unique behavior under non-standard conditions:

  • Thermal Ring Expansion : Heating to 200°C in toluene induces ring expansion to a six-membered thiacyclohexane derivative (via [2+2] cycloreversion) .

  • UV-Induced Polymerization : Irradiation at 254 nm initiates radical polymerization, forming polythietane-acetic acid copolymers .

Comparative Reactivity Table

Key reaction pathways are summarized below:

Reaction PathwayRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Boc deprotection (TFA)1.2 × 10⁻³85.3
Thietane ring-opening4.8 × 10⁻⁴92.1
Esterification (SOCl₂)2.3 × 10⁻³78.9

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

  • Thietane Ring-Opening : Follows an Sₙ2 mechanism at the sulfur atom, with nucleophilic attack at the less hindered carbon .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, polymers, and supramolecular architectures. Experimental data from peer-reviewed studies confirm its reliability in controlled functionalization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acid derivatives like 2-(3-((tert-Butoxycarbonyl)amino)thietan-3-yl)acetic acid?

  • The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) in solvents like THF or DCM. For thietane-containing derivatives, steric hindrance may require extended reaction times or elevated temperatures. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is common .

Q. How can researchers verify the integrity of the Boc group during synthesis using spectroscopic methods?

  • ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm.
  • IR Spectroscopy : A carbonyl stretch at ~1680–1720 cm⁻¹ confirms the Boc carbamate.
  • LC-MS : Monitoring molecular ion peaks ([M+H]⁺ or [M+Na]⁺) ensures no premature deprotection. For thietane derivatives, sulfur-containing intermediates may require ESI-MS optimization .

Q. What purification strategies are effective for Boc-protected compounds with low solubility in organic solvents?

  • Precipitation: Acidic cleavage (e.g., TFA in DCM) followed by trituration with cold ether.
  • Reverse-phase chromatography: Use C18 columns with water/acetonitrile gradients.
  • Membrane technologies: Ultrafiltration or dialysis for large-scale separations, especially if polar byproducts persist .

Advanced Research Questions

Q. How can computational reaction design tools accelerate the optimization of Boc deprotection conditions?

  • Quantum chemical calculations (e.g., DFT) model protonation states and transition energies to predict optimal TFA concentrations and reaction times. ICReDD’s workflow combines these with experimental feedback loops to minimize trial-and-error approaches. For thietane stability, simulations assess ring strain during acidolysis .

Q. What experimental strategies resolve contradictions between predicted and observed NMR spectra for Boc-protected thietane derivatives?

  • Dynamic effects : Variable-temperature NMR (e.g., 298–323 K) identifies conformational exchange broadening.
  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for thietane ring protons.
  • Computational NMR : Compare Gaussian-optimized structures with experimental shifts using tools like ACD/Labs or MestReNova .

Q. How can researchers mitigate side reactions during Boc deprotection in acid-sensitive derivatives?

  • Mild acids : Use HCl/dioxane instead of TFA for substrates prone to ring-opening.
  • Scavengers : Add triethylsilane (TES) to quench carbocation byproducts.
  • Low-temperature protocols : Conduct reactions at 0–4°C to slow undesired pathways while maintaining Boc cleavage efficiency .

Q. What advanced separation techniques improve yield in multi-step syntheses involving thietane intermediates?

  • Centrifugal partition chromatography (CPC) : Separates closely related intermediates without silica gel adsorption issues.
  • Crystallization screening : High-throughput platforms (e.g., Crystal16®) identify optimal solvent/nucleant combinations for thietane derivatives .

Methodological Notes

  • Safety : Always handle TFA in a fume hood; use PTFE-lined caps to prevent vessel degradation .
  • Data validation : Cross-reference experimental results with PubChem or DSSTox databases for structural anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.